4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Description
Properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-4-3-12(14-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLONADNZUMIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with pyridazine derivatives under controlled conditions. One common method involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole, which is then reacted with pyridazine derivatives . The reaction is usually carried out in anhydrous benzene with stirring and refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine exhibit significant anticancer activity. The compound may interact with specific enzymes involved in cancer cell proliferation, potentially inhibiting tumor growth. Preliminary studies suggest that it could target cyclooxygenase enzymes, which play a crucial role in inflammatory pathways associated with cancer progression.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. By inhibiting certain biochemical pathways, it may reduce inflammation, making it a potential therapeutic agent for conditions like arthritis or other inflammatory diseases.
Targeting Specific Diseases
Given its structural characteristics, this compound can be tailored for drug development targeting various diseases:
- Cancer : As mentioned earlier, its ability to inhibit cancer cell growth makes it a candidate for further development as an anticancer drug.
- Inflammatory Diseases : Its anti-inflammatory properties could be harnessed for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Pharmacological Studies
Pharmacological studies are essential for understanding the mechanism of action of this compound. Investigations into its interactions with biological targets such as enzymes and receptors will provide insights into its therapeutic potential .
Case Study on Anticancer Activity
In one study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting the compound's potential as an anticancer agent .
Case Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of related compounds, demonstrating their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may similarly modulate inflammatory responses.
Mechanism of Action
The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For instance, its anti-inflammatory effects may result from the inhibition of cyclooxygenase enzymes, while its antioxidant properties could be due to the scavenging of free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine
The thiomorpholine derivative (C₁₃H₁₇N₅S) replaces the oxygen atom in morpholine with sulfur, altering physicochemical properties:
| Property | Morpholine Derivative | Thiomorpholine Derivative |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₅O | C₁₃H₁₇N₅S |
| Molecular Weight (g/mol) | 259.31 | 275.37 |
| Electronegativity of X* | 3.44 (O) | 2.58 (S) |
| Key Effects | Higher polarity, H-bond capacity | Enhanced lipophilicity |
*X = heteroatom in the six-membered ring.
Functional Analogs: Pyrazolyl-s-Triazine Ligands
Compounds like MorphBPT (4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine) and bisMorphPT (4,4’-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine) share structural motifs with the target compound, including pyrazole and morpholine groups. These ligands form Fe(III) complexes with distinct bioactivities:
Key Observations :
- The morpholine group in MorphBPT stabilizes Fe(III) coordination but results in lower bioactivity compared to the piperidine-containing PipBPT.
- Free ligands with morpholine substituents (e.g., MorphBPT) lack intrinsic antimicrobial activity, unlike PipBPT, which retains activity even without metal coordination. This highlights the critical role of substituent choice (morpholine vs. piperidine) in ligand design .
Physicochemical and Electronic Comparisons
- Solubility: The morpholine derivative’s oxygen atom increases aqueous solubility compared to thiomorpholine or non-polar analogs.
- Electronic Effects : Morpholine’s electron-donating oxygen atom may enhance π-backbonding in metal complexes, whereas sulfur in thiomorpholine offers weaker electron donation.
- Stability : Pyridazine-pyrazole scaffolds (as in the target compound) are less prone to isomerization than pyrazolotriazolopyrimidines (e.g., derivatives in ), which undergo structural rearrangements under specific conditions .
Biological Activity
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- IUPAC Name : this compound
1. Receptor Antagonism
Recent studies have identified this compound as a potent antagonist of the P2Y12 receptor. This receptor is crucial in platelet aggregation and thrombus formation. The compound has shown to inhibit ADP-induced platelet aggregation effectively, making it a candidate for antithrombotic therapy .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects. For instance, compounds related to this compound have demonstrated IC values in the micromolar range against MCF7 and NCI-H460 cell lines .
Case Study 1: Platelet Aggregation Inhibition
A study focused on the optimization of P2Y12 antagonists revealed that this compound exhibited remarkable potency in inhibiting platelet aggregation induced by ADP. The compound was compared with established P2Y12 inhibitors, showing superior efficacy in both in vitro and in vivo models .
Case Study 2: Antitumor Effects
In a series of experiments assessing the anticancer potential of pyrazole derivatives, this compound was tested against several human cancer cell lines. Results indicated that the compound induced significant apoptosis in cancer cells with IC values ranging from 10 µM to 30 µM depending on the cell line tested .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
P2Y12 Receptor Interaction
The compound binds selectively to the P2Y12 receptor, blocking ADP-mediated signaling pathways that lead to platelet activation and aggregation.
Cytotoxic Mechanisms
In cancer cells, the compound is believed to induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. The precise pathways remain under investigation but involve mitochondrial dysfunction and oxidative stress .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step protocol is commonly employed: (i) coupling 3,5-dimethylpyrazole with a chloropyridazine intermediate under reflux in aprotic solvents (e.g., THF or DMF) using K₂CO₃ as a base, followed by (ii) nucleophilic substitution with morpholine. Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 pyridazine:morpholine). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm pyridazine (δ 7.8–8.2 ppm) and pyrazole (δ 2.2–2.5 ppm for methyl groups) proton environments. Morpholine signals appear as a triplet near δ 3.7 ppm .
- FT-IR : Look for C=N stretching (1590–1620 cm⁻¹) and morpholine C-O-C (1100–1150 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles between pyridazine and pyrazole rings (typically 10–20°), critical for assessing planarity and π-π stacking potential .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2% threshold).
- Thermogravimetric analysis (TGA) : Determine decomposition onset (typically >200°C) .
- Stability testing : Store at –20°C under inert gas; monitor hydrolytic degradation via NMR in D₂O over 7 days .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT (B3LYP/6-311G(d,p)) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict charge transfer and nucleophilic attack sites. Optimize geometry to compare theoretical vs. experimental bond lengths (e.g., C-N in pyridazine: 1.33 Å) .
- Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., EGFR). Prioritize residues forming hydrogen bonds (e.g., Lys721) and hydrophobic interactions with pyrazole methyl groups. Validate with MD simulations (100 ns) to assess binding stability .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- SAR analysis : Synthesize analogs with substituent variations (e.g., morpholine replaced by piperazine) to test predicted hydrogen-bonding motifs.
- Solubility vs. activity : Use shake-flask assays to correlate logP (calculated ~2.1) with cellular uptake. If bioactivity is lower than predicted, introduce sulfonate groups to improve solubility without disrupting key interactions .
Q. How does regioselectivity in pyridazine functionalization impact downstream applications?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., Cl at pyridazine C3) direct morpholine substitution to C6 via SNAr. Validate using Hammett plots (σ⁺ values) to correlate electronic effects with reaction rates .
- Competitive pathways : Monitor byproducts (e.g., C4-morpholine adducts) via LC-MS and adjust solvent (e.g., DMSO increases polarity, favoring C6 selectivity) .
Q. What advanced techniques elucidate nonlinear optical (NLO) properties for material science applications?
- Methodological Answer :
- Hyperpolarizability (β) : Calculate via DFT to identify charge-transfer transitions (e.g., pyridazine→morpholine). Experimental validation uses EFISH (electric-field-induced second harmonic) with β values >50 × 10⁻³⁰ esu indicating NLO potential .
- Crystal packing : Analyze X-ray data for non-centrosymmetric arrangements, which enhance SHG (second-harmonic generation) efficiency .
Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
